molecular formula C15H19NO4 B11818281 (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Cat. No.: B11818281
M. Wt: 277.31 g/mol
InChI Key: ZANJKHCIKGQECV-CYBMUJFWSA-N
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Description

®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a reaction with a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid.

    Piperidinone: Another piperidine derivative with different functional groups.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Uniqueness

®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is unique due to its specific functional groups and stereochemistry. The presence of the benzyloxycarbonyl group and the acetic acid moiety, along with the ®-configuration, distinguishes it from other piperidine derivatives.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[(2R)-1-phenylmethoxycarbonylpiperidin-2-yl]acetic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1

InChI Key

ZANJKHCIKGQECV-CYBMUJFWSA-N

Isomeric SMILES

C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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